(2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methyl-piperidine-2-carboxylic acid
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Description
(2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methyl-piperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.429. The purity is usually 95%.
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Scientific Research Applications
Aurora Kinase Inhibition
The derivative of (2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methyl-piperidine-2-carboxylic acid, among others, has been identified as an Aurora kinase inhibitor, potentially useful in treating cancer. The compound's inhibitory properties against Aurora A kinase indicate its potential application in oncology, especially for malignancies where Aurora A overexpression is a concern (ロバート ヘンリー,ジェームズ, 2006).
Protection of Hydroxy-groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a key feature in this compound, is widely used to protect hydroxy-groups in organic synthesis. This protection strategy is particularly advantageous due to the Fmoc group's stability under various conditions and its easy removal by base treatment, making it invaluable in the synthesis of complex organic molecules, including peptides and nucleotides (C. Gioeli, J. Chattopadhyaya, 1982).
Asymmetric Synthesis
The compound's structure lends itself to the asymmetric synthesis of amino acids and other stereochemically complex molecules. For example, methodologies developed around derivatives of this compound have facilitated the creation of optically pure compounds, crucial for the pharmaceutical industry and the synthesis of natural products (C. Xue et al., 2002).
Solid-Phase Peptide Synthesis
In the realm of peptide synthesis, the N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) protection, derived from this compound, has revolutionized solid-phase peptide synthesis (SPPS). The mild base cleavage conditions of the Fmoc group, compared to the harsh acid conditions needed for other protective groups, have improved the efficiency and fidelity of peptide synthesis, making the process more accessible for the production of therapeutic peptides and proteins (C. D. Chang, J. Meienhofer, 2009).
Properties
IUPAC Name |
(2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-14-10-11-20(21(24)25)23(12-14)22(26)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,24,25)/t14-,20+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBUVYMHHDCLQD-VLIAUNLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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